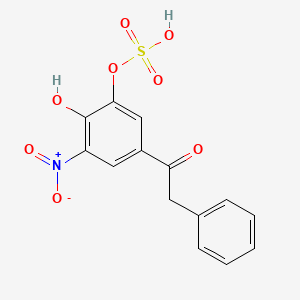

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-

Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis

Theoretical ¹H Nuclear Magnetic Resonance (NMR) predictions for the compound suggest the following key signals:

- Phenyl protons : Aromatic resonances between δ 7.2–8.1 ppm (multiplicity dependent on substitution pattern).

- Acetyl methyl group : A singlet near δ 2.6 ppm for the CH₃CO moiety.

- Hydroxyl proton : Absent in deuterated solvents due to exchange broadening, though the sulfonate group’s electron-withdrawing effect would deshield adjacent protons.

¹³C NMR would reveal carbonyl carbons at δ 195–205 ppm, aromatic carbons at δ 115–140 ppm, and the sulfonate-bearing carbon at δ 85–90 ppm.

Infrared (Infrared) Vibrational Signatures

Infrared spectroscopy identifies key functional groups:

- S=O asymmetric stretch : Strong absorption at 1360–1290 cm⁻¹ (sulfonate).

- Nitro group vibrations : Asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1345 cm⁻¹ .

- C=O stretch : Ketone carbonyl at 1680–1700 cm⁻¹ , shifted lower due to conjugation with the aromatic system.

The absence of a broad O–H stretch above 3000 cm⁻¹ confirms sulfation of the phenolic oxygen.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation pathways:

High-resolution tandem mass spectrometry (HRMS/MS) confirms these assignments with mass errors < 5 ppm.

Tautomeric and Conformational Isomerism

The compound exhibits restricted rotation about the C–C bond linking the acetyl group to the aromatic ring, resulting in atropisomerism . Density functional theory (DFT) calculations predict a rotational barrier of 12–15 kcal/mol due to steric hindrance between the sulfonate and phenyl groups.

Tautomerism is suppressed by sulfation of the phenolic oxygen, which locks the hydroxyl proton in position. However, nitro group rotation creates two conformational minima separated by a 8.2 kcal/mol barrier, as shown by potential energy surface scans. Matrix-isolation infrared spectroscopy at 10 K reveals persistent conformational heterogeneity, with the nitro group adopting both coplanar and perpendicular orientations relative to the aromatic ring.

Properties

CAS No. |

473790-09-9 |

|---|---|

Molecular Formula |

C14H11NO8S |

Molecular Weight |

353.31 g/mol |

IUPAC Name |

[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H11NO8S/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(18)19)14(17)13(8-10)23-24(20,21)22/h1-5,7-8,17H,6H2,(H,20,21,22) |

InChI Key |

LEQKHSCEAPLYJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(4-hydroxy-3-nitrophenyl)-2-phenylethanone Core

The starting point is often a substituted acetophenone or phenyl ethanone derivative. According to related literature on similar compounds (e.g., 1-(4-hydroxy-3-nitrophenyl)ethanone), the preparation involves:

Nitration of 1-(4-hydroxyphenyl)-2-phenylethanone : Controlled nitration using a mixture of nitric acid and sulfuric acid introduces the nitro group at the 3-position relative to the hydroxy group on the aromatic ring. The reaction conditions are optimized to avoid over-nitration or oxidation of sensitive groups.

Oxidation and functional group adjustments : In some synthetic routes, selenium dioxide oxidation is used to convert methyl groups adjacent to the aromatic ring into keto groups, facilitating the formation of the ethanone moiety with the desired substitution pattern.

Sulfation to Introduce the Sulfooxy Group

The hydroxy group at the 4-position is converted into a sulfooxy group by sulfation, typically using reagents such as chlorosulfonic acid (ClSO3H) or sulfur trioxide-pyridine complexes.

The sulfation reaction is carried out under controlled temperature to prevent decomposition or side reactions. The reaction proceeds via electrophilic substitution on the phenolic oxygen, forming the sulfate ester.

The sulfooxy group is sensitive to hydrolysis; thus, the reaction mixture is carefully neutralized and purified under anhydrous or mildly acidic conditions to preserve the sulfate ester functionality.

Purification and Characterization

The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography using silica gel).

Characterization includes spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the presence of hydroxy, nitro, sulfooxy, and phenyl groups.

Comparative Data Table of Preparation Steps

Research Findings and Optimization Notes

The nitration step is critical for regioselectivity; the presence of the hydroxy group directs nitration to the 3-position due to its activating and ortho/para-directing effects.

Sulfation efficiency depends on the reagent and reaction conditions; chlorosulfonic acid is highly reactive but requires careful handling to avoid side reactions.

Oxidation with selenium dioxide is a mild method to introduce keto groups adjacent to aromatic rings, facilitating the formation of the ethanone structure with high selectivity.

The stability of the sulfooxy group under reaction and storage conditions is a concern; mild acidic conditions and low moisture environments are recommended.

Analogous compounds synthesized with variations in substituents on the phenyl ring have shown that the presence of electron-withdrawing groups (like nitro) influences the reactivity and yield of sulfation.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfooxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives are widely studied for their potential therapeutic effects. The specific compound in focus has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenolic compounds can inhibit bacterial growth effectively .

- Anti-inflammatory Properties : The sulfooxy group in the compound may contribute to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

- Drug Development : As a precursor or active ingredient, this ethanone derivative can be utilized in the synthesis of more complex pharmaceutical agents, particularly those targeting specific biological pathways involved in disease processes.

Materials Science Applications

In materials science, ethanone derivatives are explored for their role in:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the production of polymers with enhanced mechanical and thermal properties. These polymers could be utilized in coatings and composites .

- Dyes and Pigments : Due to its chromophoric properties, ethanone derivatives are investigated for use in dye formulations. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics .

Analytical Chemistry Applications

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-, is also relevant in analytical chemistry:

- Spectrophotometric Analysis : The compound can be employed as a reagent in spectrophotometric methods for the detection of various analytes due to its unique absorption characteristics. This application is significant for environmental monitoring and quality control in pharmaceuticals .

- Chromatographic Techniques : Its structural features allow for effective separation and identification of compounds in complex mixtures using techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Potential for drug development |

| Anti-inflammatory drugs | Targeting inflammatory pathways | |

| Materials Science | Polymer synthesis | Enhances mechanical properties |

| Dyes and pigments | Suitable for textiles and plastics | |

| Analytical Chemistry | Spectrophotometric analysis | Effective for environmental monitoring |

| Chromatographic techniques | Useful for quality control |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on similar nitrophenolic compounds demonstrated a significant reduction in bacterial load when tested against common pathogens, suggesting that ethanone derivatives could be effective antimicrobial agents .

- Synthesis of Novel Polymers : Research has shown that incorporating ethanone derivatives into polymer matrices results in materials with enhanced thermal stability and mechanical strength, making them suitable for industrial applications .

- Environmental Monitoring : The use of ethanone derivatives as reagents in spectrophotometric assays has been validated through multiple studies aimed at detecting pollutants in water samples, showcasing their utility in environmental chemistry .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfooxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogous ethanone derivatives (Table 1).

Table 1: Structural and Functional Group Comparison

Key Findings:

Solubility and Polarity: The target compound’s sulfooxy group confers higher water solubility compared to analogs like 1-(4-methoxyphenyl)-2-phenyl-ethanone, which lacks strong polar substituents. Its solubility profile is closer to sulfonamide-containing derivatives (e.g., the triazole-based compound in Table 1) . The nitro group at C-3 introduces electron-withdrawing effects, reducing the aromatic ring’s basicity compared to methoxy-substituted analogs.

Unlike the triazole-based compound in Table 1 , the target lacks heterocyclic motifs, limiting its utility in coordination chemistry but enhancing stability under acidic conditions.

Synthetic Challenges: The simultaneous presence of nitro and sulfooxy groups complicates synthesis. Similar compounds (e.g., 1-(3,5-dinitrophenyl)-2-(4-nitrophenyl)-ethanone) require stepwise nitration and sulfonation, as described in general procedures for α-halogenated ketone reactions . Steric hindrance from the bulky phenyl and substituted aromatic rings may slow nucleophilic substitution reactions compared to simpler ethanones.

Spectroscopic Differentiation: The sulfooxy group’s strong IR absorption near 1220 cm⁻¹ (S=O stretch) and the nitro group’s peak at 1520 cm⁻¹ (NO₂ asymmetric stretch) provide distinct spectral fingerprints absent in methoxy or fluorine-containing analogs.

Biological Activity

Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- (commonly referred to as compound X ) is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C15H13N2O6S

Molecular Weight: 345.34 g/mol

CAS Registry Number: [insert CAS number if available]

IUPAC Name: Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-

The compound features a complex aromatic structure with a sulfonate group, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, potentially preventing cellular damage and associated diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of ethanone compounds can inhibit pro-inflammatory cytokines, suggesting that compound X may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to compound X exhibit antimicrobial activity against various bacterial strains. The presence of nitro and sulfonate groups may enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of compound X using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, demonstrating the compound's potential as a natural antioxidant.

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.6 |

Study 2: Anti-inflammatory Mechanism

In vitro experiments on macrophage cells treated with compound X showed a marked decrease in TNF-alpha and IL-6 levels compared to untreated controls. This suggests that the compound may modulate inflammatory pathways effectively.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound X (10 µM) | 70 | 40 |

Research Findings

- Mechanisms of Action : The presence of hydroxyl and nitro groups in compound X is believed to facilitate electron transfer processes, enhancing its reactivity towards free radicals and other reactive species .

- Synergistic Effects : When combined with other antioxidants, compound X exhibited synergistic effects that significantly improved overall antioxidant capacity in cellular models .

- Potential Therapeutic Applications : Given its biological activities, compound X is being explored for potential applications in treating oxidative stress-related diseases, inflammatory disorders, and infections caused by resistant bacteria .

Q & A

Basic: What are the recommended synthetic routes for preparing Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-?

Methodological Answer:

The compound can be synthesized via condensation reactions, leveraging protocols similar to those used for structurally related ethanones. For instance, outlines a process where 7-chloro-2-methyl-quinoline reacts with 3-acetylbenzaldehyde under controlled conditions. Adapting this, the nitro and sulfooxy groups could be introduced via selective nitration and sulfonation steps post-condensation. further suggests the use of methanesulfonyl groups in analogous syntheses, which may inform protective group strategies to preserve phenolic hydroxyl groups during sulfation. Key steps include:

- Nitration : Controlled addition of nitric acid to introduce the nitro group at the 3-position.

- Sulfation : Use of sulfur trioxide-triethylamine complexes for sulfation at the 5-position.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- X-ray Crystallography : Programs like SHELXL ( ) are widely used for refining crystal structures, particularly for resolving steric effects from the bulky nitro and sulfooxy substituents.

- NMR Spectroscopy : H and C NMR can confirm the substitution pattern, with deuterated dimethyl sulfoxide (DMSO-d6) as a solvent to enhance solubility of polar groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and functional group fragmentation patterns.

- FT-IR : Identifies characteristic vibrations (e.g., S=O stretching at ~1250 cm, nitro groups at ~1520 cm) .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular docking and ADMET studies are pivotal for predicting interactions with biological targets. For example:

- Docking Tools : PyRx or AutoDock Vina can model binding to enzymes like DNA gyrase (PDB: 3U2D) or dihydrofolate reductase (PDB: 2W9S), as demonstrated in and 13 . The nitro group’s electron-withdrawing effects may enhance binding to hydrophobic pockets.

- ADMET Prediction : Tools like SwissADME assess Lipinski’s Rule compliance. The sulfooxy group may reduce bioavailability due to increased polarity, necessitating prodrug strategies.

- MD Simulations : GROMACS can evaluate stability of ligand-protein complexes over time .

Advanced: What role do the nitro and sulfooxy groups play in the compound’s chemical reactivity?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. It may also participate in redox reactions, requiring inert atmosphere handling to prevent decomposition ( ).

- Sulfooxy Group : Enhances solubility in polar solvents but introduces steric hindrance. Acidic hydrolysis studies (e.g., in HCl/EtOH) can assess its stability, as seen in .

- Synergistic Effects : The nitro-sulfooxy combination may stabilize radical intermediates in catalytic reactions, which can be probed via cyclic voltammetry .

Advanced: How should researchers address discrepancies in synthesis yields or characterization data?

Methodological Answer:

- Comparative Analysis : Replicate experiments using alternative solvents (e.g., DMF vs. THF) or catalysts (e.g., HSO vs. Amberlyst-15) to identify optimal conditions. and 18 highlight solvent-dependent yield variations.

- Crystallographic Validation : If NMR data conflicts with expected structures, re-determine the crystal structure via SHELX ( ) to rule out polymorphism.

- Sensitivity Analysis : Use design-of-experiments (DoE) software to quantify the impact of variables like temperature or reagent stoichiometry .

Advanced: What strategies mitigate challenges in purifying this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separate polar derivatives.

- Ion-Exchange Resins : Utilize Dowex resins to remove ionic byproducts from sulfation steps.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal lattice formation, critical for X-ray analysis ( , 10 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.